molecular formula C12H18N2O4S2 B2767283 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine CAS No. 1797178-00-7

3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine

Cat. No.: B2767283
CAS No.: 1797178-00-7
M. Wt: 318.41
InChI Key: YMCZPQALUACCDB-UHFFFAOYSA-N
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Description

3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine is a synthetically designed small molecule characterized by an azetidine ring functionalized with both an isobutylsulfonyl and a pyridine-3-sulfonyl group. This structure places it as a molecule of significant interest in modern medicinal chemistry and drug discovery research. The azetidine ring serves as a valuable saturated heterocyclic scaffold that can improve key physicochemical properties in lead compounds . The presence of dual sulfonyl groups enhances the potential for the molecule to engage in specific interactions with biological targets, while the pyridine ring is a common pharmacophore that can contribute to binding affinity and solubility . Research Applications and Value This compound is primarily utilized as a key chemical building block or intermediate in organic synthesis and pharmaceutical R&D. Its structural features make it particularly useful for exploring novel therapeutic agents. Azetidine derivatives have demonstrated considerable potential in scientific research as inhibitors of various biological targets . For instance, some azetidine derivatives have been investigated as potent and selective Janus Kinase (JAK) inhibitors, which are relevant for the research of inflammatory and autoimmune diseases such as rheumatoid arthritis . Other research areas include the development of anticancer agents, where similar compounds have shown activity in inhibiting cancer cell proliferation . Handling and Compliance This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications. Researchers should handle the material with appropriate care and in accordance with all applicable laboratory safety regulations and guidelines.

Properties

IUPAC Name

3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-10(2)9-19(15,16)12-7-14(8-12)20(17,18)11-4-3-5-13-6-11/h3-6,10,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCZPQALUACCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with isobutylsulfonyl chloride under basic conditions to introduce the isobutylsulfonyl group. This intermediate is then reacted with a pyridine derivative containing a sulfonyl group to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups, although this is less common.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorine for the pyridine ring, and nucleophiles like amines or thiols for the azetidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyridine or azetidine rings .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that compounds with pyridine and sulfonamide functionalities exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine could be developed as a new antibiotic .
    • Anticancer Potential : Studies have demonstrated that azetidine derivatives can inhibit cancer cell proliferation. The unique structure of this compound may enhance its efficacy against specific cancer types, warranting further investigation in clinical settings .
    • Antiviral Properties : Similar compounds have been evaluated for antiviral activity, showing promise against viruses such as HSV-1. The sulfonamide group may contribute to this activity by interacting with viral proteins .
  • Material Science
    • Catalyst Development : The compound can serve as a building block in synthesizing more complex materials and catalysts. Its unique electronic properties may facilitate reactions in organic synthesis, potentially leading to the development of new catalytic systems .
  • Biological Research
    • Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can be leveraged for therapeutic purposes, particularly in conditions where enzyme modulation is beneficial .
    • Inflammation Modulation : Compounds similar to this compound have shown anti-inflammatory effects in preliminary studies, indicating potential applications in treating inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntimicrobialVarious BacteriaTBD
AnticancerCancer Cell LinesTBD
AntiviralHSV-1TBD
Enzyme InhibitionCarbonic AnhydraseTBD

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including those with a pyridine structure. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a lead compound for antibiotic development .
  • Cancer Cell Proliferation Inhibition : Research involving azetidine derivatives revealed their potential to inhibit proliferation in specific cancer cell lines. The unique structural features of this compound may enhance its selectivity and potency against tumor cells .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition profiles of related compounds highlighted the potential of this class of molecules to modulate enzymatic activity effectively. This suggests that further studies on this compound could lead to novel therapeutic agents targeting specific pathways involved in disease processes .

Mechanism of Action

The mechanism of action of 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Cligosiban (5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine)
  • Structural Similarities : Both compounds contain pyridine and azetidine moieties. Cligosiban also includes a triazole ring, whereas the target compound replaces this with dual sulfonyl groups.
  • Functional Differences: Cligosiban’s phenoxy and methoxymethyl substituents confer distinct electronic and steric properties compared to the isobutylsulfonyl group in the target compound. This likely results in divergent biological targets; cligosiban has been tested for premature ejaculation therapy .
  • Pharmacokinetic Insights : Sulfonyl groups in the target compound may improve water solubility compared to cligosiban’s hydrophobic triazole and methoxy groups.
3-((1H-Pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine (c-Met Inhibitor)
  • Structural Overlap : This compound shares a sulfonyl-linked heterocyclic system but employs an imidazo[1,2-a]pyridine scaffold instead of azetidine.
  • Biological Activity : The c-Met inhibitor demonstrates potent kinase inhibition, validated through enzymatic and cellular assays . The target compound’s azetidine ring may confer different selectivity profiles due to ring strain and conformational rigidity.
  • Synthetic Complexity : The dual sulfonation in the target compound may present synthesis challenges compared to single sulfonyl derivatives.

Azetidine-Sulfonyl Derivatives in Patent Literature

  • TLR7-9 Antagonists: Patented compounds such as 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives highlight the therapeutic relevance of azetidine-sulfonyl motifs in autoimmune diseases like lupus .

Physicochemical and Pharmacological Data Comparison

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Weight Key Substituents Water Solubility* Biological Activity
3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine ~385.5 g/mol Dual sulfonyl, azetidine Moderate (est.) Undisclosed (kinase inhibition hypothesized)
Cligosiban ~443.9 g/mol Triazole, methoxymethyl Low Premature ejaculation therapy
c-Met Inhibitor ~450.6 g/mol Imidazopyridine, pyrrolopyridine Moderate c-Met kinase inhibition
TLR7-9 Antagonist ~550.6 g/mol Quinoline, morpholine Low TLR7-9 antagonism

*Estimated based on substituent hydrophilicity (sulfonyl > triazole > quinoline).

Biological Activity

The compound 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine is a novel organic molecule that combines an azetidine ring and sulfonyl groups, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C16H23N2O4S3C_{16}H_{23}N_{2}O_{4}S_{3}, indicating the presence of multiple functional groups that contribute to its biological properties. The azetidine ring is a four-membered nitrogen-containing heterocycle, while the sulfonyl groups enhance its reactivity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Cellular Signaling Interference : The sulfonyl groups may facilitate interactions with cellular receptors, modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that compounds containing azetidine rings exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other azetidine derivatives.
  • Anticancer Potential : The structural characteristics suggest potential efficacy against cancer cell lines by disrupting cellular functions.
  • Anti-inflammatory Effects : Sulfonyl groups are often associated with anti-inflammatory activities, which could be relevant in therapeutic contexts.

Comparative Analysis

A comparative study was conducted with related compounds to highlight the uniqueness of this compound. The following table summarizes key features:

Compound NameStructural FeaturesBiological ActivityUniqueness
3-(tert-butylsulfonyl)-azetidineTert-butyl group instead of isobutylAntimicrobialLess sterically hindered
4-methoxy-benzenesulfonamideSulfonamide groupAnticancerLacks azetidine ring
2-(isopropanesulfonamido)-pyrrolidinePyrrolidine ringAntiviralDifferent ring structure

This comparison underscores the distinct combination of an azetidine ring with sulfonamide substituents in this compound, making it a compelling candidate for further research.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives, providing insights into their mechanisms and potential applications:

  • Study on Antimicrobial Activity : A recent investigation demonstrated that a related azetidine compound exhibited significant inhibition against various bacterial strains, suggesting that structural modifications can enhance efficacy.
  • Cancer Cell Line Studies : Research examining the effects of sulfonamide-containing azetidines on cancer cell lines showed promising results in reducing cell viability and inducing apoptosis.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies sulfonyl and azetidine proton environments. Key signals include δ 3.5–4.0 ppm (azetidine CH₂) and δ 8.0–9.0 ppm (pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₃H₁₉N₂O₄S₂: 347.08 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangement of sulfonyl groups and azetidine ring (e.g., torsion angles between pyridine and azetidine planes) .

How does the electronic environment of the pyridine ring influence the compound’s reactivity in further derivatization?

Advanced
The pyridine ring’s electron-withdrawing nature directs electrophilic substitution:

  • Nitrogen lone pair : Stabilizes intermediates during nucleophilic aromatic substitution (e.g., replacing halogens at the 2- or 4-positions).
  • Sulfonyl group activation : Enhances reactivity toward Grignard reagents or organozinc compounds at the para position relative to the sulfonyl group .
    Case Study : Pyridine-3-sulfonyl chloride derivatives undergo selective coupling with amines at the sulfonyl site, preserving the azetidine core .

What are the known biological targets or mechanistic hypotheses for this compound?

Q. Basic

  • Kinase inhibition : Structural analogs (e.g., triazolopyridazines) show activity against EGFR and VEGFR-2 via ATP-binding pocket interaction .
  • Antimicrobial activity : Sulfonyl groups disrupt bacterial membrane synthesis (e.g., MurB enzyme inhibition in S. aureus) .
  • Anti-inflammatory potential : Azetidine derivatives modulate COX-2 expression in macrophage assays (IC₅₀ ~10 µM) .

What strategies optimize the sulfonylation step in synthesis to improve yield and scalability?

Q. Advanced

  • Solvent selection : Replace dichloromethane with THF to reduce byproduct formation (e.g., sulfonic acid esters) .
  • Temperature control : Slow addition of sulfonyl chloride at –10°C minimizes exothermic side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation kinetics. Pilot studies report 15–20% yield improvements .

How do structural modifications to the azetidine ring affect the compound’s pharmacokinetic properties?

Q. Advanced

  • Ring size : Smaller azetidine rings (vs. pyrrolidine) enhance metabolic stability by reducing CYP450 oxidation.
  • Substituent effects : Introducing electron-donating groups (e.g., methoxy) on the azetidine ring improves solubility (logP reduction by 0.5–1.0 units) .
  • Stereochemistry : Cis vs. trans configurations at the azetidine C3 position alter bioavailability (e.g., cis isomers show 2-fold higher Cmax in rodent models) .

What in silico tools are effective for predicting the compound’s ADMET profile?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predicts binding modes with cytochrome P450 isoforms to assess metabolic liability .
  • QSAR models : Use descriptors like topological polar surface area (TPSA) and H-bond donors to estimate blood-brain barrier permeability .
  • MD simulations (GROMACS) : Evaluates stability in lipid bilayers to predict membrane penetration .

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